molecular formula C18H17N3O5S B2432136 N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-02-3

N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No. B2432136
CAS RN: 899955-02-3
M. Wt: 387.41
InChI Key: SROUNYRRVMXXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antioxidant Activities

N-substituted saccharins, a group including compounds like N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, have been investigated for their potential anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. One study focused on synthesizing and evaluating a series of these compounds for their effectiveness against hepatic cancer cells. Some compounds demonstrated excellent to moderate anti-inflammatory activity and exhibited significant antioxidant activities (Al-Fayez, Elsawy, Mansour, Akbar Ali, & Elghamry, 2022).

Antifouling Properties

Another important application is in the synthesis of novel antifoulants, which are substances that prevent the accumulation of unwanted organisms on surfaces like ship hulls. For instance, novel antifoulant derivatives of benzisothiazolone, closely related to the chemical structure of interest, were synthesized and characterized for their potential use as antifouling agents (Xu, Lin, Yuan, & He, 2006).

Neuroprotective Potential

N-acylaminophenothiazines, compounds structurally related to N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, have been researched for their neuroprotective capabilities. These compounds demonstrated selective inhibition of butyrylcholinesterase and protection against neuronal damage caused by free radicals, showing promise in the treatment of Alzheimer's disease (González-Muñoz, Arce, López, Pérez, Romero, del Barrio, Martin-de-Saavedra, Egea, León, Villarroya, López, García, Conde, & Rodríguez-Franco, 2011).

Antibacterial and Antifungal Applications

The synthesis of benzisothiazolone derivatives, including structures similar to the compound , has been explored for their antibacterial activity. These compounds were tested against various bacteria, such as Escherichia coli and Staphylococcus aureus, showing notable antibacterial effectiveness (Feng-ling, 2008).

Development of Anti-inflammatory Agents

Another area of application is in the development of anti-inflammatory agents. A study synthesized various derivatives of benzo[d]oxazol-2(3H)-ones, which are structurally related to N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide. These derivatives were evaluated for their inhibition against Mycobacterium tuberculosis and showed significant in vitro activity against drug-sensitive and resistant strains (Pedgaonkar, Sridevi, Jeankumar, Saxena, Devi, Renuka, Yogeeswari, & Sriram, 2014).

properties

IUPAC Name

N-(3-acetamidophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-12(22)19-13-5-4-6-14(11-13)20-17(23)9-10-21-18(24)15-7-2-3-8-16(15)27(21,25)26/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROUNYRRVMXXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

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